2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes with amines to form intermediate imidazole derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the purine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and advanced purification techniques. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylpurino[7,8-a]imidazole-1,3-dione: Lacks the but-2-enyl groups, resulting in different chemical properties.
4,7-dimethylpurino[7,8-a]imidazole-1,3-dione: Similar core structure but different substitution pattern.
Uniqueness
2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
915880-05-6 |
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Molecular Formula |
C17H21N5O2 |
Molecular Weight |
327.388 |
IUPAC Name |
2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C17H21N5O2/c1-5-7-9-20-12(3)11-22-13-14(18-16(20)22)19(4)17(24)21(15(13)23)10-8-6-2/h5-8,11H,9-10H2,1-4H3/b7-5+,8-6+ |
InChI Key |
LBTDSQZGHGJNCX-KQQUZDAGSA-N |
SMILES |
CC=CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC)C |
solubility |
not available |
Origin of Product |
United States |
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